

Introduction to Nadifloxacin: A Chemist's Perspective on a Topical Antibiotic

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Nadifloxacin

Cat. No.: B1676911

[Get Quote](#)

Nadifloxacin is a potent, broad-spectrum fluoroquinolone antibiotic distinguished by its synthetic, tricyclic benzoquinolizine skeleton.[1][2] Clinically, it is primarily formulated for topical application to treat acne vulgaris and other bacterial skin infections.[1][3][4] Its efficacy stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and synthesis, thereby exerting a bactericidal effect against a range of Gram-positive and Gram-negative bacteria, including *Propionibacterium acnes* and *Staphylococcus aureus*.[1][4][5]

For the formulation scientist and drug development professional, the clinical success of a molecule like **nadifloxacin** is intrinsically linked to its fundamental physicochemical properties. These characteristics govern its behavior in various solvents, its ability to permeate biological membranes, its stability in formulations, and ultimately, its bioavailability at the target site. This guide provides a detailed exploration of the core physicochemical attributes of **nadifloxacin**, with a primary focus on its solubility profile. We will delve into the experimental methodologies used for its characterization, explaining the scientific rationale behind these techniques, and discuss how its inherent properties influence formulation strategies.

Core Physicochemical Characteristics

A thorough understanding of a drug's intrinsic properties is the foundation of rational drug development. These parameters are not mere data points but clues to the molecule's behavior and potential challenges in formulation.

Molecular Structure and Identity

Nadifloxacin's chemical identity is defined by its unique structure, which is the source of its therapeutic activity and its physicochemical nature.

- IUPAC Name: 7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid[6]
- CAS Number: 124858-35-1[6][7]
- Molecular Formula: C₁₉H₂₁FN₂O₄[5][6][8]
- Molecular Weight: 360.38 g/mol [1][7] (also reported as 360.4 g/mol [5][6][8])

The structure features a carboxylic acid group, a tertiary amine within the piperidinyl ring, and a ketone, making it a zwitterionic molecule at physiological pH. The fluorine atom at the C-7 position is characteristic of many potent fluoroquinolones.

Physical State and Thermal Properties

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its handling, stability, and dissolution characteristics.

- Appearance: **Nadifloxacin** typically presents as a white to off-white or yellow crystalline solid.[7] Microscopic analysis has revealed a needle-shaped crystal morphology.[2]
- Melting Point: The melting point is reported in the range of 245–247°C, with decomposition. [7] Another study reports a melting point of 247°C.[9] It is important to note that thermal analysis techniques like Differential Scanning Calorimetry (DSC) can provide more precise characterization. For instance, a study on a **nadifloxacin** co-crystal reported the melting point of the pure drug to be 478.9 K (205.75 °C), highlighting that values can vary depending on the analytical method and the crystal form.[10]

Partition Coefficient and Ionization Constant

The lipophilicity and ionization state of a drug are paramount for predicting its absorption and distribution.

- LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a drug. The calculated XLogP3 value for **nadifloxacin** is 2.9, suggesting it is a moderately lipophilic compound.[6][8][11] Another source reports a Log P value of 2.47.[12] This lipophilicity is essential for its penetration into the pilosebaceous units in the skin to treat acne.
- pKa (Acid Dissociation Constant): The predicted pKa for **nadifloxacin** is 5.55 ± 0.40 .[7] This value likely corresponds to the carboxylic acid group. The presence of both an acidic carboxylic group and a basic piperidinyl nitrogen means its net charge and, consequently, its solubility, will be highly dependent on the pH of the surrounding medium.

Summary of Core Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	$C_{19}H_{21}FN_2O_4$	[5][6][8]
Molecular Weight	360.38 - 360.4 g/mol	[1][6][7][8]
Appearance	White to yellow crystalline solid	[7]
Melting Point	245-247°C (with decomposition)	[7][9]
LogP	2.47 - 2.9	[8][12]
pKa (Predicted)	5.55 ± 0.40	[7]

Solubility Profile of Nadifloxacin

The solubility of **nadifloxacin** is a critical parameter that dictates its formulation possibilities and bioavailability. Its poor aqueous solubility is a well-documented challenge that necessitates advanced formulation strategies for effective delivery.[12][13][14]

Solubility in Various Solvents

Nadifloxacin exhibits a classic profile of a lipophilic drug, with poor solubility in aqueous media and better solubility in certain organic solvents.

- Aqueous Solubility: It is generally described as "insoluble" or having "poor" solubility in water. [1][3][4][12]

- Polar Organic Solvents:
 - Ethanol: Insoluble, with one source quantifying it at approximately 0.25 mg/mL.[1][3][5]
 - Methanol: Described as soluble or sparingly soluble, especially with heating.[7][9]
- Aprotic Organic Solvents:
 - DMSO: Freely soluble, with reported values of ≥ 14.3 mg/mL, 20 mg/mL, and 25 mg/mL.[3][4][5]
 - Dimethyl Formamide (DMF): Soluble, at approximately 25 mg/mL.[5]

Quantitative Solubility Data

Solvent	Solubility	Source(s)
Water	Insoluble / < 0.1 mg/mL	[1][3][4]
Ethanol	Insoluble / ~ 0.25 mg/mL	[1][3][5]
DMSO	≥ 14.3 - 25 mg/mL	[3][4][5]
Dimethyl Formamide	~ 25 mg/mL	[5]
Transcutol P	~ 7.1 mg/mL	[12]
Capryol 90	~ 2.1 mg/mL	[12]

Factors Influencing Nadifloxacin Solubility

The solubility of a drug is not a fixed number but a dynamic property influenced by several environmental and structural factors.[15]

1. pH: As a zwitterionic compound with an acidic pKa around 5.55, **nadifloxacin**'s solubility is expected to be lowest near its isoelectric point and increase significantly at pH values above and below this point.
- In acidic media ($\text{pH} < \text{pKa}$): The carboxylic acid group is protonated (-COOH), while the piperidinyl nitrogen can be protonated, leading to a net positive charge and the formation of a more soluble salt.

- In alkaline media ($\text{pH} > \text{pKa}$): The carboxylic acid group deprotonates to form a carboxylate salt ($-\text{COO}^-$), which is more water-soluble.

2. Solid-State Properties (Polymorphism & Co-crystals): The arrangement of molecules in the crystal lattice affects the energy required to break the lattice and dissolve the substance.

- Crystal Form: Studies on **nadifloxacin** creams have shown that the drug can precipitate out of the formulation as needle-shaped crystals, indicating that the solubility limit can be easily exceeded and that physical stability is a concern.^[2] This also suggests the potential for different polymorphic forms, which would have different solubilities.
- Co-crystals: A proven strategy to enhance the solubility of poorly soluble drugs is the formation of co-crystals.^[10] A 2:1 co-crystal of **nadifloxacin** with oxalic acid has been successfully synthesized.^{[10][16]} Such multi-component crystals modify the crystal lattice energy, often leading to improved solubility and dissolution rates compared to the parent API.^[10]

3. Temperature: For most endothermic dissolution processes, solubility increases with temperature.^[15] While specific data for **nadifloxacin** is scarce, this general principle applies and can be leveraged during formulation processes, such as dissolving the drug in a heated solvent before incorporation into the final dosage form.

Experimental Methodologies for Physicochemical Characterization

The data presented in this guide are derived from specific, validated analytical methods. Understanding these protocols is crucial for reproducing results and developing new analytical procedures.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the intrinsic solubility of a compound in a given solvent.

Causality and Rationale: The shake-flask method is chosen because it allows the system to reach thermodynamic equilibrium, ensuring that the measured concentration represents the true maximum solubility of the most stable solid form under the specified conditions. The 24-48 hour agitation period provides sufficient time for the dissolution process to complete. Centrifugation is a critical step to separate undissolved solids from the saturated solution, preventing artificially high readings.

Step-by-Step Methodology:

- **Preparation:** Add an excess amount of **nadifloxacin** powder to a known volume of the selected solvent (e.g., water, phosphate buffer, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure a saturated solution is achieved.
- **Equilibration:** Place the container in a constant-temperature water bath shaker (e.g., 25°C or 37°C) and agitate for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, centrifuge the samples at high speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.[\[12\]](#)
- **Sample Collection:** Carefully withdraw a precise aliquot of the clear supernatant.
- **Dilution:** Dilute the supernatant with a suitable solvent (e.g., methanol) to bring the concentration within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of **nadifloxacin** in the diluted sample using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.

Protocol 2: Analytical Quantification by UV-Vis Spectrophotometry

A rapid and straightforward method for quantifying **nadifloxacin**, especially for solubility and dissolution studies.

Causality and Rationale: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. It is selected for its simplicity and speed. The choice of wavelength (λ_{max}) is critical; analysis at the

wavelength of maximum absorbance provides the highest sensitivity and minimizes interference. For **nadifloxacin** in methanol, the λ_{max} is reported to be around 296 nm.[9][17]

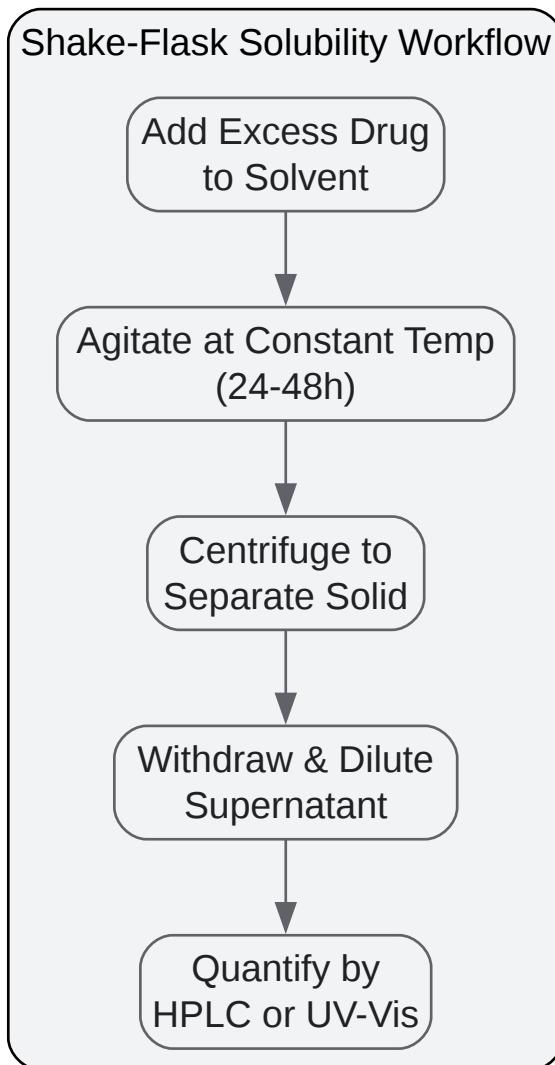
Step-by-Step Methodology:

- Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up.
- λ_{max} Determination: Prepare a dilute solution of **nadifloxacin** in the chosen solvent (e.g., 10 $\mu\text{g/mL}$ in methanol). Scan the solution across a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}).[9]
- Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10 $\mu\text{g/mL}$) from a stock solution.
- Measurement: Measure the absorbance of each standard solution at the predetermined λ_{max} , using the pure solvent as a blank.
- Data Analysis: Plot a graph of absorbance versus concentration. The resulting linear regression equation ($y = mx + c$) is used to calculate the concentration of unknown samples based on their measured absorbance.

Protocol 3: Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

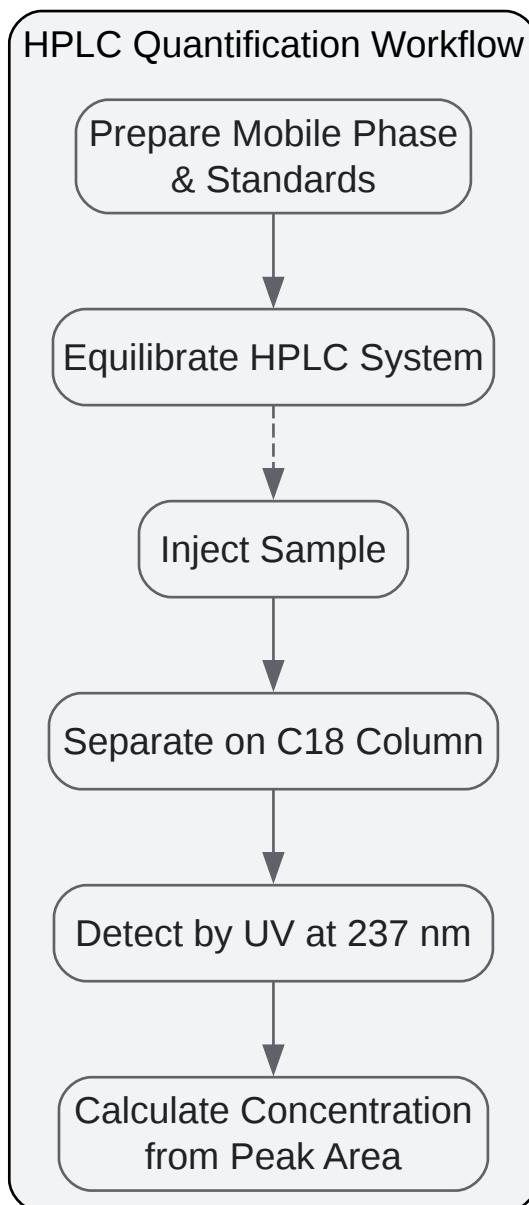
HPLC is the preferred method for quantification in complex matrices and for stability-indicating assays due to its high specificity and sensitivity.

Causality and Rationale: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. This separation capability allows for the accurate quantification of the analyte even in the presence of impurities, degradation products, or formulation excipients. A reverse-phase C18 column is commonly used, which separates molecules based on their hydrophobicity.


Example HPLC Method Parameters:

- Column: Zorbax SB C18 (150 \times 4.6 mm, 5 μm particle size)[18][19]

- Mobile Phase: A mixture of 0.05% v/v trifluoroacetic acid in water and acetonitrile (e.g., 70:30 v/v)[18][19]
- Flow Rate: 1.0 mL/min[18][19]
- Detection: UV detector at 237 nm[18][19]
- Retention Time: Approximately 10.5 minutes under these conditions[18][19]


Visualizing Experimental Workflows

Diagrams can clarify complex experimental sequences. Below are Graphviz representations of the key protocols.

[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC-based Quantification.

Formulation Strategies to Overcome Solubility Challenges

The poor aqueous solubility of **nadifloxacin** is a significant hurdle for formulation, particularly for applications beyond topical creams. Researchers have explored several strategies to enhance its solubility and delivery.

- Microemulsions: Microemulsion systems, composed of oil, water, a surfactant, and a co-surfactant, can significantly increase the solubility of lipophilic drugs.[12][13] Studies have successfully formulated **nadifloxacin** into microemulsion gels, which showed enhanced skin permeation compared to conventional creams.[12][13] The maximum solubility of **nadifloxacin** in one optimized microemulsion system was found to be 0.25%. [12][13]
- Chemical Modification (Glycosylation): Covalently attaching a sugar moiety to a drug molecule is a classic prodrug strategy to improve water solubility. The synthesis of **nadifloxacin** glycosides has been shown to dramatically improve aqueous solubility, with calculated Log P values dropping from 1.79 for the parent drug to as low as 0.05 for a hexose glycoside.[14] This modification opens the possibility for developing aqueous-based formulations for different routes of administration.[14]

Conclusion

Nadifloxacin is a moderately lipophilic, crystalline solid with poor aqueous solubility, a characteristic that defines its pharmaceutical development pathway. Its solubility is highly dependent on pH, solvent polarity, and its solid-state form. The data and protocols summarized in this guide underscore the importance of a thorough physicochemical characterization in drug development. For researchers and scientists, overcoming the solubility limitations of **nadifloxacin** through innovative formulation strategies like microemulsions, or chemical modifications like co-crystallization and glycosylation, remains a key area of investigation to unlock the full therapeutic potential of this effective antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. libir.josai.ac.jp [libir.josai.ac.jp]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymangkanchem.com [cdn.caymangkanchem.com]
- 6. Nadifloxacin | C19H21FN2O4 | CID 4410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nadifloxacin | 124858-35-1 [chemicalbook.com]
- 8. Nadifloxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Co-crystal of nadifloxacin with oxalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (R)-nadifloxacin | C19H21FN2O4 | CID 10007294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Design and Evaluation of Microemulsion Gel System of Nadifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and evaluation of microemulsion gel system of nadifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycosides of Nadifloxacin—Synthesis and Antibacterial Activities against Methicillin-Resistant *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. impactfactor.org [impactfactor.org]
- To cite this document: BenchChem. [Introduction to Nadifloxacin: A Chemist's Perspective on a Topical Antibiotic]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676911#nadifloxacin-physicochemical-properties-and-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com